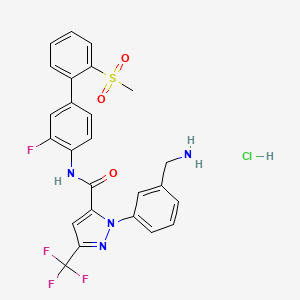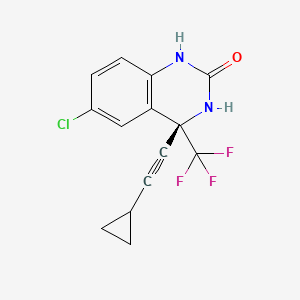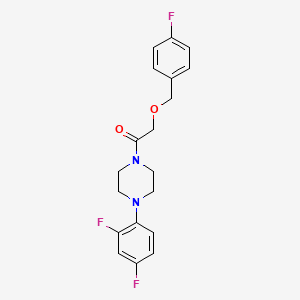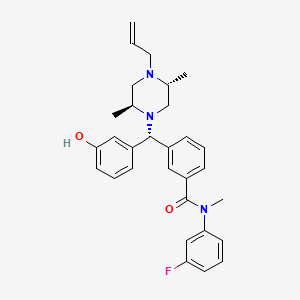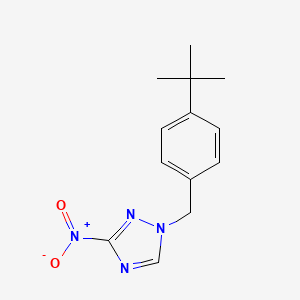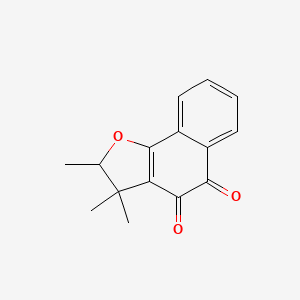
Dunnione
説明
Dunnione is a naturally occurring naphthoquinone with diverse biological activities . It is a substrate for NAD(P)H:quinone oxidoreductase 1 (NQO1) that increases the production of reactive oxygen species (ROS) and induces cell death of A549 lung .
Synthesis Analysis
Dunnione is a natural product isolated from the leaves of Streptocarpus dunnii (Gesneriaceae) . It acts as a substrate for quinone-reductases that may be associated with its antimalarial properties . The exploration of reactive oxygen species-producing compounds such as indolones has led to the research of new ways to treat parasitosis .
Molecular Structure Analysis
The molecular formula of Dunnione is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da .
Chemical Reactions Analysis
Dunnione acts as a substrate for quinone-reductases . It is associated with its antimalarial properties . The exploration of reactive oxygen species-producing compounds such as indolones has led to the research of new ways to treat parasitosis .
Physical And Chemical Properties Analysis
Dunnione has a low solubility in water (121.13 µg/mL) . Therefore, a pharmaceutical approach is needed to increase its solubility and bioavailability, enabling its progression into a medicinal formulation .
科学的研究の応用
Antimalarial Properties
Dunnione has been identified as having potential antimalarial properties. It acts as a substrate for quinone-reductases, which may be associated with its ability to combat malaria. The compound has been isolated from the leaves of Streptocarpus dunnii (Gesneriaceae) and has shown activity against malaria parasites in vitro and in vivo. In one study, all tested derivatives of Dunnione exhibited weak to moderate antimalarial activity, with the best IC50 value being 0.58 µM .
Drug Delivery System Enhancement
Another application of Dunnione is in enhancing drug solubility and oral bioavailability using a self-microemulsifying drug delivery system (SMEDDS). Research has been conducted to determine the optimal formulation of Dunnione-SMEDDS (DUN-SME), assessing the solubility and compatibility of various oil and surfactant candidates .
作用機序
Target of Action
Dunnione primarily targets quinone-reductases . Quinone-reductases, such as NQO2, play a crucial role in cellular defense mechanisms against oxidative stress .
Mode of Action
Dunnione acts as a substrate for quinone-reductases . It exerts its action primarily through the initiation of redox cycling . This process involves the reduction of Dunnione by quinone-reductases, leading to changes in the cellular redox state .
Biochemical Pathways
The primary biochemical pathway affected by Dunnione involves the generation of reactive oxygen species (ROS). Dunnione, as a substrate for quinone-reductases, contributes to the production of ROS . These ROS can have various downstream effects, including the potential to damage cellular components or act as signaling molecules.
Pharmacokinetics
A study has shown that a self-microemulsifying drug delivery system (smedds) can enhance the solubility and oral bioavailability of dunnione . This suggests that the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties could be significantly influenced by the formulation used .
Result of Action
Dunnione has been associated with antimalarial and antifungal properties . Its antimalarial properties are believed to be linked to its interaction with quinone-reductases and the subsequent production of ROS .
Action Environment
The action, efficacy, and stability of Dunnione can be influenced by various environmental factors. For instance, the formulation used can impact the bioavailability and residual activity of the compound
将来の方向性
The results from the study of Dunnione encourage further pharmacomodulation steps to improve the targeting of the parasitized red blood cells and antimalarial activities . The regulation of cellular NAD+ levels by pharmacological agents may inhibit pulmonary embolism in tumor-bearing mice, which may potentially be used as a viable therapeutic approach for the treatment of cancer-associated thrombosis .
特性
IUPAC Name |
2,3,3-trimethyl-2H-benzo[g][1]benzofuran-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-8-15(2,3)11-13(17)12(16)9-6-4-5-7-10(9)14(11)18-8/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGENOABUKBFVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C2=C(O1)C3=CC=CC=C3C(=O)C2=O)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80955029 | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dunnione | |
CAS RN |
521-49-3, 33404-57-8, 87402-65-1 | |
| Record name | 2,3-Dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=521-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dunnione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033404578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | dl-Dunnione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,3-Trimethyl-2,3-dihydronaphtho[1,2-b]furan-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80955029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-dihydro-2,3,3-trimethylnaphtho[1,2-b]furan-4,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.810 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Dunnione, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q5DZE9STU9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



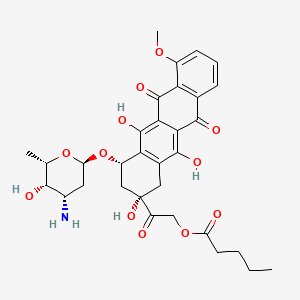
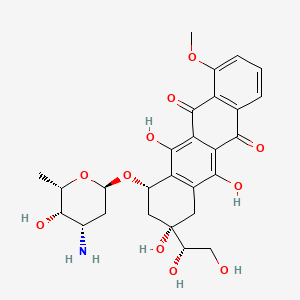
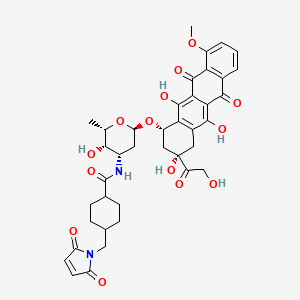
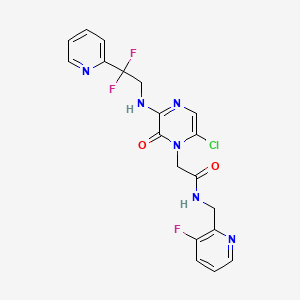
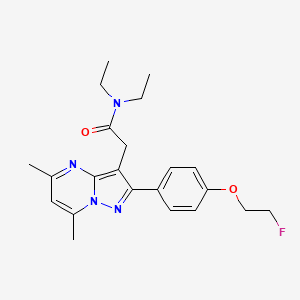
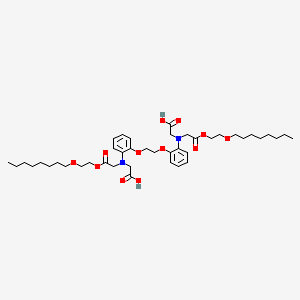
![2,3-Diphenylbenzo[g]quinoxaline-5,10-dione](/img/structure/B1670915.png)
